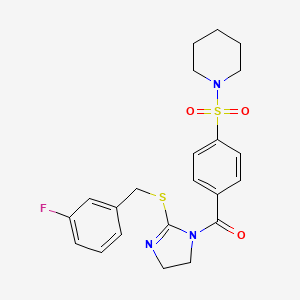

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone" is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as sulfonyl groups and heterocyclic components like imidazole and piperidine rings. These structural features are often seen in compounds with potential biological activities, including antimicrobial and antioxidant properties .

Synthesis Analysis

The synthesis of related compounds involves substitution reactions and the formation of Schiff's bases, followed by reactions with various carboxylic acids or other reagents to yield the final products . For example, the synthesis of oxime derivatives as described in paper involves a substitution reaction with 2,5-Dichloro-benzenesulfonylchloride. Similarly, the synthesis of benzo[d]imidazole derivatives in paper includes steps like N-methylation and reactions with 4-aminoantipyrine. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by single crystal X-ray diffraction studies, which show that the piperidine ring can adopt a chair conformation and the geometry around sulfur atoms is distorted tetrahedral . The presence of intermolecular hydrogen bonds and other interactions like C—Cl···π and π···π interactions contribute to the stability of the crystal structure . These findings can provide insights into the likely conformation and stability of the compound of interest.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound "this compound". However, based on the structural similarities with the discussed compounds, it can be inferred that the compound may also engage in hydrogen bonding and could participate in reactions typical for sulfonyl and imidazole groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include thermal stability, as evidenced by thermogravimetric analysis, which shows stability over a range of temperatures . The electronic properties, such as the HOMO-LUMO energy gap, have been evaluated using density functional theory calculations, which are in agreement with experimental findings . The molecular electrostatic potential map has been used to identify reactive sites on the molecular surface . These properties are crucial for understanding the reactivity and potential biological activity of the compound.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound "(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone" was synthesized and evaluated for its antiproliferative activity. Its structure was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, providing insights into its molecular conformation and stability (S. Benaka Prasad et al., 2018).

- A series of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives were synthesized as sodium channel blockers and anticonvulsant agents. Their anticonvulsant activities were evaluated, with one compound showing significant potency, highlighting the potential of such compounds in therapeutic applications (S. Malik & S. Khan, 2014).

Antimicrobial and Antituberculosis Activities

- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization, were synthesized from aryl thioamides and evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay and antituberculosis activity. One compound was found to be particularly promising, indicating the potential of such compounds in treating tuberculosis (V. U. Jeankumar et al., 2013).

Optical and Thermal Properties

- The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives highlighted their potential as low-cost emitters with large Stokes' shifts. These compounds' optical properties were explored in relation to their chemical structures, demonstrating their utility in luminescent materials and potentially in optical devices (G. Volpi et al., 2017).

Electrochemical and Electrical Properties

- The synthesis and characterization of oligobenzimidazoles explored their electrochemical, electrical, optical, thermal, and rectification properties, making them promising materials for electronic and optoelectronic applications (Siddeswaran Anand & A. Muthusamy, 2018).

Mécanisme D'action

Imidazoles

Imidazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure. This ring structure consists of three carbon atoms and two nitrogen atoms . Imidazoles are known for their broad range of chemical and biological properties. They are found in many biologically active molecules, such as histidine, purine, and histamine . Imidazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Propriétés

IUPAC Name |

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O3S2/c23-19-6-4-5-17(15-19)16-30-22-24-11-14-26(22)21(27)18-7-9-20(10-8-18)31(28,29)25-12-2-1-3-13-25/h4-10,15H,1-3,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQOAWHKHMOUSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2527470.png)

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2527471.png)

![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2527474.png)

![2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide](/img/structure/B2527485.png)

![7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527486.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2527488.png)